Quinquangulin-6-glucoside

Description

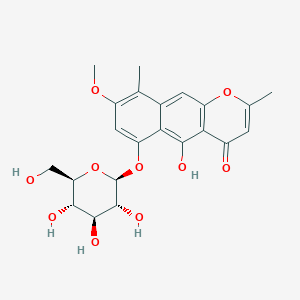

Quinquangulin-6-glucoside is a flavonoid C-glucoside characterized by a glucose moiety covalently linked to the aglycone (quinquangulin) at the 6th position via a carbon-carbon bond. C-glucosides are distinguished from O-glucosides by their resistance to enzymatic hydrolysis, enhancing their stability in biological systems .

Properties

CAS No. |

132922-82-8 |

|---|---|

Molecular Formula |

C22H24O10 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5-hydroxy-8-methoxy-2,9-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |

InChI |

InChI=1S/C22H24O10/c1-8-4-11(24)17-13(30-8)5-10-9(2)12(29-3)6-14(16(10)19(17)26)31-22-21(28)20(27)18(25)15(7-23)32-22/h4-6,15,18,20-23,25-28H,7H2,1-3H3/t15-,18-,20+,21-,22-/m1/s1 |

InChI Key |

LMHFPNXXSGHPCH-BZGGIJSCSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)C |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |

Other CAS No. |

132922-82-8 |

Synonyms |

QQG-GP quinquangulin-6-glucoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Glycosidic Bond Stability : C-glucosides (e.g., swertisin, homoorientin) exhibit greater metabolic stability than O-glucosides (e.g., quercetin 7-glucoside) due to their carbon-linked sugars, which resist β-glucosidase cleavage .

- Bioactivity Correlations: The aglycone structure dictates bioactivity. This compound’s aglycone (quinquangulin) may confer unique pharmacological properties, though further studies are needed.

- Solubility and Absorption : Hydroxyl group positioning (e.g., 3′,4′ dihydroxy in homoorientin vs. 4′,5-dihydroxy in swertisin) influences polarity and bioavailability. C-glucosides generally exhibit lower water solubility than O-glucosides but better membrane permeability .

2.2 Analytical Characterization

Structural elucidation of this compound would employ techniques validated for analogs:

- NMR Spectroscopy: ¹H- and ¹³C-NMR (e.g., in methanol-d₄ or acetonitrile-d₆) can differentiate C- and O-glucosides. For example, C-glucosides show distinct anomeric carbon shifts (~δ 70–85 ppm) versus O-glucosides (~δ 100–105 ppm) .

- HRESIMS : High-resolution mass spectrometry confirms molecular formulas, as demonstrated for swertisin (observed [M+H]⁺ at m/z 447.129) .

- HPLC: Retention times and elution profiles (e.g., Figure S1 in ) help distinguish positional isomers like isoviolanthin (6-C-rhamnosyl-8-C-glucosylapigenin) from vicenin III (6-C-glucosyl-8-C-xylosylapigenin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.